Hexamethylenebis((carboxymethyl)dimethylammonium) dichloride diheptyl ester
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Overview
Description
Hexamethylenebis((carboxymethyl)dimethylammonium) dichloride diheptyl ester is a quaternary ammonium compound with the molecular formula C28H58N2O4.2Cl. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its ability to reduce surface tension, making it useful in formulations requiring emulsification, dispersion, and wetting properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexamethylenebis((carboxymethyl)dimethylammonium) dichloride diheptyl ester typically involves the reaction of hexamethylene diamine with chloroacetic acid to form the intermediate compound. This intermediate is then reacted with dimethylamine and heptyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or water and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Hexamethylenebis((carboxymethyl)dimethylammonium) dichloride diheptyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted ammonium compounds.
Scientific Research Applications
Hexamethylenebis((carboxymethyl)dimethylammonium) dichloride diheptyl ester has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in cell culture media to enhance cell adhesion and growth.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in formulations of detergents, fabric softeners, and personal care products due to its surface-active properties.
Mechanism of Action
The mechanism of action of Hexamethylenebis((carboxymethyl)dimethylammonium) dichloride diheptyl ester involves its interaction with cell membranes. As a surfactant, it disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property makes it effective as an antimicrobial agent. The molecular targets include the phospholipids in the cell membrane, and the pathways involved are related to membrane disruption and subsequent cell death.
Comparison with Similar Compounds
Similar Compounds
Hexamethylene-1,6-bis (N-dodecyl-N,N-dimethylammonium bromide): Another quaternary ammonium compound with similar surfactant properties.
Hexamethylenebis((carboxymethyl)dimethylammonium) dibromide diethyl ester: A similar compound with bromide ions instead of chloride.
Hexamethylenebis((carboxymethyl)dimethylammonium chloride) dialkyl(10-12C) ester: A variant with different alkyl chain lengths.
Uniqueness
Hexamethylenebis((carboxymethyl)dimethylammonium) dichloride diheptyl ester is unique due to its specific ester and chloride composition, which imparts distinct physicochemical properties. Its heptyl ester groups provide enhanced hydrophobic interactions, making it particularly effective in applications requiring strong surfactant action.
Properties
CAS No. |
7439-75-0 |
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Molecular Formula |
C28H58Cl2N2O4 |
Molecular Weight |
557.7 g/mol |
IUPAC Name |
(2-heptoxy-2-oxoethyl)-[6-[(2-heptoxy-2-oxoethyl)-dimethylazaniumyl]hexyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C28H58N2O4.2ClH/c1-7-9-11-15-19-23-33-27(31)25-29(3,4)21-17-13-14-18-22-30(5,6)26-28(32)34-24-20-16-12-10-8-2;;/h7-26H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
YJTZXPXLHXZXCR-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCOC(=O)C[N+](C)(C)CCCCCC[N+](C)(C)CC(=O)OCCCCCCC.[Cl-].[Cl-] |
Origin of Product |
United States |
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